molecular formula C15H21NO B8454876 2,6,6-Trimethyl-5-phenyl-7-oxa-2-azabicyclo[3.2.1]octane CAS No. 89090-60-8

2,6,6-Trimethyl-5-phenyl-7-oxa-2-azabicyclo[3.2.1]octane

Cat. No. B8454876
CAS RN: 89090-60-8
M. Wt: 231.33 g/mol
InChI Key: LDAKSBXFLREMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,6-Trimethyl-5-phenyl-7-oxa-2-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6,6-Trimethyl-5-phenyl-7-oxa-2-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,6-Trimethyl-5-phenyl-7-oxa-2-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89090-60-8

Product Name

2,6,6-Trimethyl-5-phenyl-7-oxa-2-azabicyclo[3.2.1]octane

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2,6,6-trimethyl-5-phenyl-7-oxa-2-azabicyclo[3.2.1]octane

InChI

InChI=1S/C15H21NO/c1-14(2)15(12-7-5-4-6-8-12)9-10-16(3)13(11-15)17-14/h4-8,13H,9-11H2,1-3H3

InChI Key

LDAKSBXFLREMLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCN(C(C2)O1)C)C3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (15 ml of 1.5M solution in hexane) was added under nitrogen to a solution of 4.7 g of commercially available 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (II: R1 =Me; R2, R3 =H; R4 =phenyl) in 50 mL of tetrahydrofuran, kept at -10°. The deep red solution was stirred at -10° for 15 min and then transferred in a slow stream into a stirred mixture of 15 mL of acetone and 25 mL of tetrahydrofuran and kept at -70°. Excess 10% hydrochloric acid was added after stirring at -70° for 5 min; the mixture was allowed to come to room temperature, and then washed with toluene. The aqueous layer was made basic with sodium hydroxide and extracted with methylene chloride. Removal of the solvent from the dried solution and short-path distillation of the residue (90°-135° bath temperature, 5×10-4 mm Hg [0.07 Pa]) gave 2.79 g of 5-phenyl-2,6,6-trimethyl-7-oxa-2-azabicyclo[3.2.1]octane (III: R1, R5, R6 =Me; R2, R3 =H, R4 =phenyl) as an oil of ca. 85% purity.
Quantity
15 mL
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50 mL
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15 mL
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25 mL
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